molecular formula C19H18 B147283 11-Methyl-1,2,3,4-tetrahydrochrysene CAS No. 54092-73-8

11-Methyl-1,2,3,4-tetrahydrochrysene

Cat. No. B147283
CAS RN: 54092-73-8
M. Wt: 246.3 g/mol
InChI Key: LKQNYFKWDJCYHQ-UHFFFAOYSA-N
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Description

11-Methyl-1,2,3,4-tetrahydrochrysene is a chemical compound with the molecular formula C19H18 . It is a derivative of 1,2,3,4-Tetrahydrochrysene, which is a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of 11-Methyl-1,2,3,4-tetrahydrochrysene consists of a chrysene backbone with a methyl group attached at the 11th position . The molecular weight of this compound is 246.352 g/mol .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Reactive s-cis-Butadiene Derivatives : The study by Roversi et al. (2002) describes the synthesis of 1,2,3,4-Tetrahydro-1,2-dimethylidenenaphthalene, a derivative closely related to 11-Methyl-1,2,3,4-tetrahydrochrysene. This compound exhibits significant chemo- and regioselectivity in cyclodimerization reactions, highlighting its potential as a reactive s-cis-butadiene in chemical syntheses (Roversi, Vogel, & Schenk, 2002).

  • Molecular and Crystal Structure Studies : Wang et al. (2008) explored the molecular and crystal structure of 3-isopropylchrysene, a compound structurally similar to 11-Methyl-1,2,3,4-tetrahydrochrysene. This research provides insights into the rotational barriers of molecular groups in the solid state, relevant for understanding the properties of related compounds (Wang et al., 2008).

  • Reactivity with π-Bonds : The reactivity of a compound similar to 11-Methyl-1,2,3,4-tetrahydrochrysene, 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne, was studied by Kinjo et al. (2007). This research demonstrates the stereospecific addition and potential pathways for producing disilabenzene derivatives, relevant for understanding the reactivity of related compounds (Kinjo et al., 2007).

Chemical Properties and Applications

  • Methyl Rearrangement Studies : Handelsman-Benory et al. (2000) explored the methyl rearrangement of methoxy-triazines, providing insights into the thermal behavior and reaction routes of compounds with structural similarities to 11-Methyl-1,2,3,4-tetrahydrochrysene (Handelsman-Benory et al., 2000).

  • Radiopharmaceuticals Synthesis : Adam et al. (2000) demonstrated the use of carbon-11 methylation reactions in the synthesis of radiopharmaceuticals. This study highlights the potential of using methylation techniques, similar to those that might be employed with 11-Methyl-1,2,3,4-tetrahydrochrysene, for medical imaging applications (Adam et al., 2000).

  • Carbon-11 Labeling for PET Imaging : The study by Rotstein et al. (2016) on the development of (11)C-carbonyl radiopharmaceuticals underscores the significance of carbon-11 labeling in positron emission tomography (PET) imaging, which is pertinent to the field of 11-Methyl-1,2,3,4-tetrahydrochrysene due to its potential in radiolabeling applications (Rotstein et al., 2016).

  • Structural Characterization and Thermally Induced Reactions : The research by Richter et al. (2002) on the synthesis and structural characterization of silicon(IV) complexes provides insights into thermally induced reactions such as methane elimination, which could be analogous to reactions involving 11-Methyl-1,2,3,4-tetrahydrochrysene (Richter, Penka, & Tacke, 2002).

Safety And Hazards

The safety data sheet for 11-Methyl-1,2,3,4-tetrahydrochrysene indicates that it includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

11-methyl-1,2,3,4-tetrahydrochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQNYFKWDJCYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Methyl-1,2,3,4-tetrahydrochrysene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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